molecular formula C11H10FN5O2 B2797982 N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine CAS No. 450344-88-4

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine

Cat. No.: B2797982
CAS No.: 450344-88-4
M. Wt: 263.232
InChI Key: UKYAYHWQKUXKOL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine is a chemical compound that features a fluorobenzyl group attached to a pyrimidine ring with nitro and diamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine typically involves the reaction of 4-fluorobenzylamine with 5-nitro-4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Reduction: Formation of N-(4-fluorobenzyl)-4,6-diaminopyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized pyrimidine derivatives with additional functional groups.

Scientific Research Applications

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzylamine: A precursor in the synthesis of N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine.

    5-nitro-4,6-dichloropyrimidine: Another precursor used in the synthesis.

    N-(4-fluorobenzyl)-4,6-diaminopyrimidine: A reduced form of the compound.

Uniqueness

This compound is unique due to the presence of both a nitro group and a fluorobenzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYAYHWQKUXKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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